![molecular formula C7H4N2OS B567164 Thieno[3,2-D]pyrimidine-7-carbaldehyde CAS No. 1211596-51-8](/img/structure/B567164.png)
Thieno[3,2-D]pyrimidine-7-carbaldehyde
Overview
Description
Thieno[3,2-D]pyrimidine-7-carbaldehyde is a heterocyclic compound . It is a part of the pyrimidine family, which is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . Pyrimidines and their fused analogues form a large group of heterocyclic compounds .
Synthesis Analysis
Thieno[3,2-D]pyrimidine derivatives have been synthesized via structural modifications of tazemetostat . The synthesis of these compounds involves various methods and the involvement of thiophene as a core structure plays a critical role in leading to the remarkable selectivity .Scientific Research Applications
- Thieno[3,2-D]pyrimidine-7-carbaldehyde derivatives have shown promising anticancer activities. For instance:
- Compound 18 exhibited strong anti-VEGFR-2 potential with an IC50 value of 0.084 μM. It effectively inhibited VEGFR-2 and prevented cancer cell growth in MCF-7 and HepG2 cell lines .
- Compound 12e demonstrated apoptosis induction in lymphoma cells and inhibited cell migration, making it a potential chemical tool for further EZH2 inhibitor optimization .
- Thieno[3,2-D]pyrimidine-7-carbaldehyde derivatives can be designed to target specific proteins or receptors. For example:
- Compound 18’s computational ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies indicate its suitability for drug development .
- Recent studies synthesized 2-aryl-4-morpholinothieno[2,3-D]pyrimidine derivatives as PI3K inhibitors. These compounds were evaluated against various PI3K isomers (α, β, and γ) and NCI 60 cell lines .
Anticancer Properties
Molecular Targeting
Drug Development
PI3K Inhibition
Future Directions
Thieno[3,2-D]pyrimidine derivatives have shown potential as EZH2 inhibitors and have demonstrated antiproliferative activity against various cancer cell lines . This indicates that these compounds could be further optimized and evaluated as new EZH2 inhibitors . Furthermore, the development of kinase inhibitors as anticancer medicines continues to be a crucial research priority to improve tumor selectivity, efficiency, and safety of anticancer medicines .
properties
IUPAC Name |
thieno[3,2-d]pyrimidine-7-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2OS/c10-2-5-3-11-6-1-8-4-9-7(5)6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AROWMXGGAHTZPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)C(=CS2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717250 | |
Record name | Thieno[3,2-d]pyrimidine-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[3,2-D]pyrimidine-7-carbaldehyde | |
CAS RN |
1211596-51-8 | |
Record name | Thieno[3,2-d]pyrimidine-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Q & A
Q1: What is the significance of Thieno[3,2-D]pyrimidine-7-carbaldehyde in the synthesis of the studied 1,5-benzothiazepine derivatives?
A1: Thieno[3,2-D]pyrimidine-7-carbaldehyde serves as a crucial building block in the multi-step synthesis of the 1,5-benzothiazepine derivatives. [] The compound reacts with various P-substituted Acetophenone and Heterocyclic Acetyl derivatives to form intermediate chalcone derivatives. These chalcones then undergo a cyclo condensation reaction with 2-amino thiophenol in the presence of dimethylformamide (DMF) to yield the final 1,5-benzothiazepine compounds. [] Essentially, Thieno[3,2-D]pyrimidine-7-carbaldehyde provides the thieno[3,2-d]pyrimidine nucleus that is incorporated into the final structure of the synthesized benzothiazepines.
Q2: Did the study explore the structure-activity relationship (SAR) of the synthesized 1,5-benzothiazepines?
A2: While the study doesn't delve deeply into detailed SAR analysis, it does highlight that variations in the P-substituents on the Acetophenone and Heterocyclic Acetyl derivatives used in the synthesis resulted in different 1,5-benzothiazepine derivatives with varying degrees of antimicrobial activity. [] For instance, compounds incorporating specific substituents like 6h, 6e, 6i, and 6d exhibited promising antimicrobial activity. This observation suggests that modifications to the core structure, particularly at the P-substituent position, influence the biological activity of these compounds, warranting further investigation.
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